
(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoromethyl, methoxy, and phenyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propionic Acid Derivative: The initial step involves the synthesis of 3,3,3-trifluoro-2-methoxy-2-phenyl-propionic acid through a series of reactions, including halogenation and esterification.
Activation of the Carboxylic Acid Group: The carboxylic acid group is then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Coupling with Pyrrolidin-2,5-dione: The active ester intermediate is reacted with pyrrolidin-2,5-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicine, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated structures.
作用機序
The mechanism of action of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid: Lacks the pyrrolidin-1-yl ester group but shares the trifluoromethyl and methoxy groups.
2,5-Dioxo-pyrrolidin-1-yl esters: Compounds with similar ester groups but different substituents on the propionic acid moiety.
Uniqueness
The uniqueness of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester lies in its combination of trifluoromethyl, methoxy, and phenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO5/c1-22-13(14(15,16)17,9-5-3-2-4-6-9)12(21)23-18-10(19)7-8-11(18)20/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNDODZBWNNNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

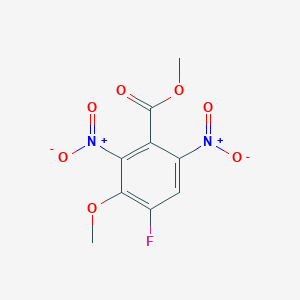
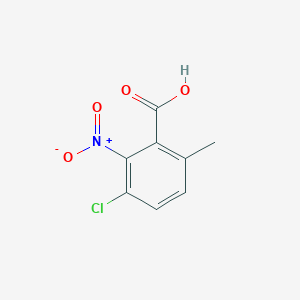
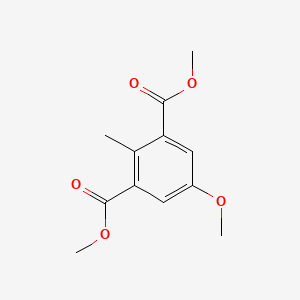
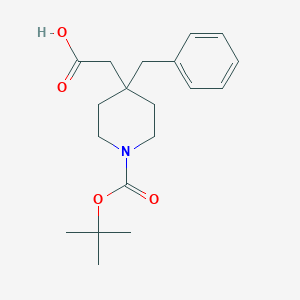
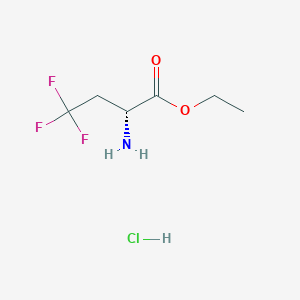
![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)
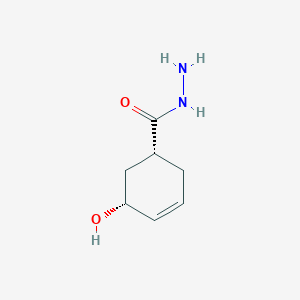
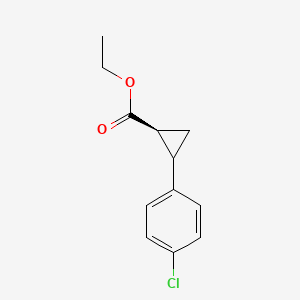
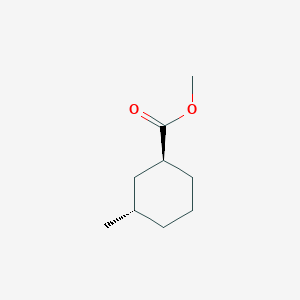
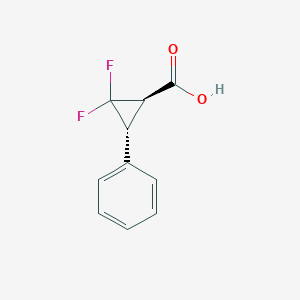
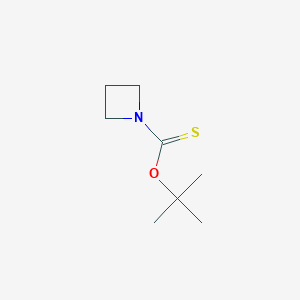
![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)
